molecular formula C17H17ClN4O2S B13581855 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride

4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B13581855
M. Wt: 376.9 g/mol
InChI Key: DNVOCSDSCFBZNA-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an indole moiety, a sulfonamide group, and a cyano group. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonamide group and the cyano group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including proteins and enzymes.

    Medicine: It has potential therapeutic applications, particularly in cancer research, where it is investigated for its ability to inhibit specific molecular pathways involved in tumor growth.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to bind to the DCAF15-DDB1-deltaPBP-DDA1-RBM39 complex, leading to the degradation of RBM39, an essential mRNA splicing factor . This interaction disrupts the normal function of RBM39, resulting in the inhibition of cell proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indisulam: Another sulfonamide compound with similar anticancer properties.

    E7820: A related compound with a similar structure and mechanism of action.

    Tasisulam: A sulfonamide derivative with potential anticancer activity.

Uniqueness

4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with the DCAF15-DDB1-deltaPBP-DDA1-RBM39 complex. This interaction is not observed with other similar compounds, highlighting its potential as a targeted therapeutic agent.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C17H16N4O2S.ClH/c1-11-2-7-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-5-3-12(8-18)4-6-14;/h2-7,10,20-21H,8,18H2,1H3;1H

InChI Key

DNVOCSDSCFBZNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)C#N.Cl

Origin of Product

United States

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